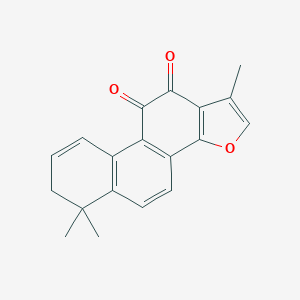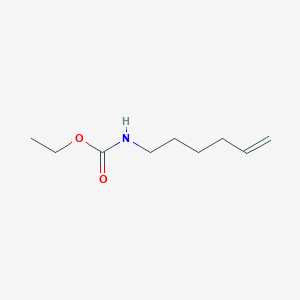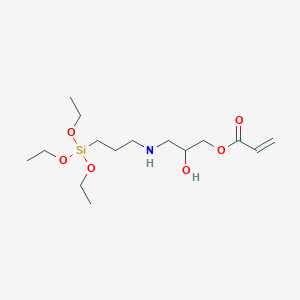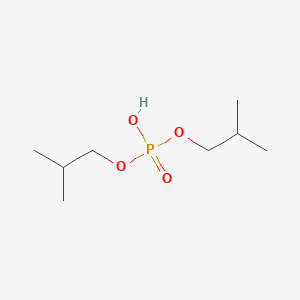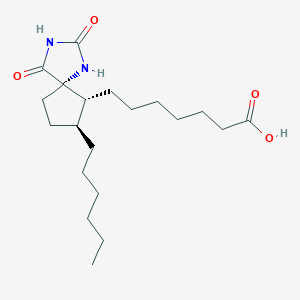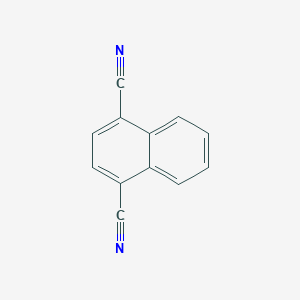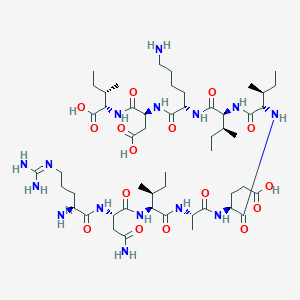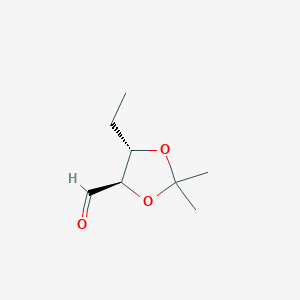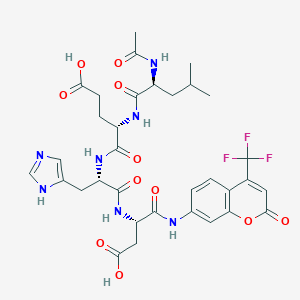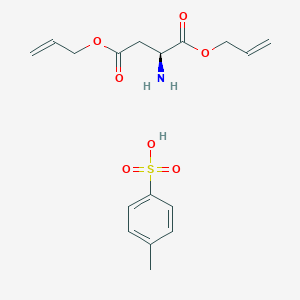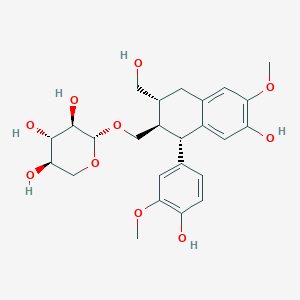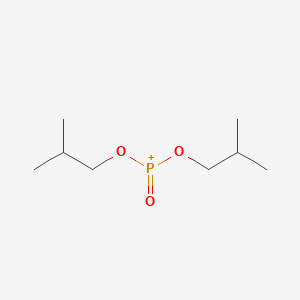![molecular formula C20H15NO3 B049268 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol CAS No. 120014-85-9](/img/structure/B49268.png)
1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol, also known as NTHBP, is a polycyclic aromatic hydrocarbon (PAH) derivative that has been extensively studied due to its potential as a mutagen and carcinogen. NTHBP is formed during the incomplete combustion of organic matter, such as fossil fuels, and is present in cigarette smoke and urban air pollution.
Mecanismo De Acción
The mechanism of 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol-induced DNA damage and mutagenesis is not fully understood. However, it is believed that 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol can be metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and form adducts (Shimada et al., 2006; Zhang et al., 2019). These adducts can cause mutations and lead to the development of cancer.
Efectos Bioquímicos Y Fisiológicos
1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has been shown to induce oxidative stress and inflammation in various cell types (Zhang et al., 2019). It has also been found to disrupt cellular signaling pathways and lead to cell death (Shimada et al., 2006). In animal models, 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has been shown to induce tumors in the lung, liver, and other organs (Shimada et al., 2006; Zhang et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has several advantages as a model compound for studying PAH-induced DNA damage and carcinogenesis. It is readily available and can be synthesized in the laboratory. It has also been extensively studied, and its mechanisms of action are well documented. However, there are also limitations to using 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol in lab experiments. It is a potent mutagen and carcinogen, which can pose a risk to researchers working with the compound. Additionally, 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol may not fully represent the complexity of PAH mixtures found in environmental samples.
Direcciones Futuras
For 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol research include developing methods to reduce its formation during combustion processes, detecting and quantifying the compound in environmental samples, and further understanding the mechanisms of 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol-induced DNA damage and carcinogenesis.
Métodos De Síntesis
1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol can be synthesized through a multi-step process that involves the reaction of benzo[a]pyrene with nitric acid. The resulting product is then reduced to form 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol. The synthesis method has been described in several studies, including one by Sasaki et al. (1998).
Aplicaciones Científicas De Investigación
1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce DNA damage and mutations in various cell types, including human lymphocytes and Chinese hamster ovary cells (Sasaki et al., 1998; Zhang et al., 2019). 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has also been found to induce tumors in animal models, including mice and rats (Shimada et al., 2006; Zhang et al., 2019). Due to its potential as a mutagen and carcinogen, 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has been used as a model compound to study the mechanisms of PAH-induced DNA damage and carcinogenesis.
Propiedades
Número CAS |
120014-85-9 |
|---|---|
Nombre del producto |
1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol |
Fórmula molecular |
C20H15NO3 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol |
InChI |
InChI=1S/C20H15NO3/c22-18-3-1-2-13-14-7-8-15-17(21(23)24)9-6-11-4-5-12(10-16(13)18)20(14)19(11)15/h4-10,18,22H,1-3H2 |
Clave InChI |
ROUCWEBNTWMOKZ-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C3=C4C(=C2)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3)O |
SMILES canónico |
C1CC(C2=C(C1)C3=C4C(=C2)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3)O |
Sinónimos |
7-HYDROXY-1-NITRO-7,8,9,10-TETRAHYDROBENZ(A)PYRENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





